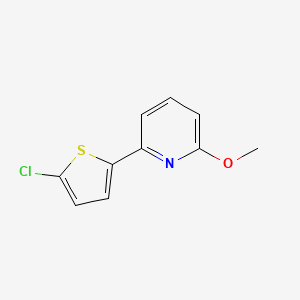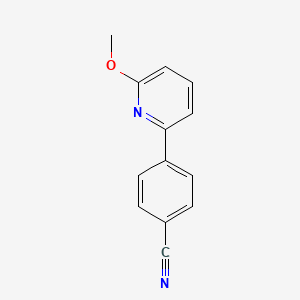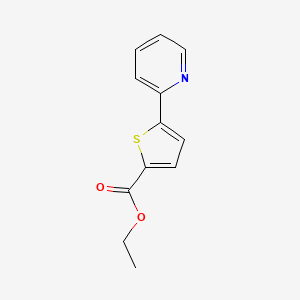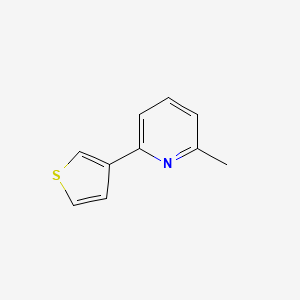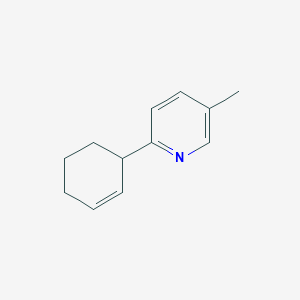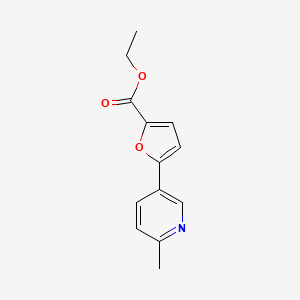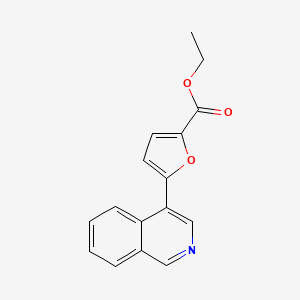
2-(2-Methylbenzoyl)-5-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis method for 2-methylbenzoyl cyanide involves 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents .Scientific Research Applications
Hydrodesulfurization and Hydrodenitrogenation
- The interaction of 2-methylpyridine with dibenzothiophene during hydrodesulfurization (HDS) and its effect on hydrodenitrogenation (HDN) was explored. It was found that 2-methylpyridine strongly suppressed the hydrogenation pathway in the HDS of dibenzothiophene and inhibited the direct desulfurization route (Egorova & Prins, 2004).
Synthesis of Organic Compounds
- Studies on the reactions of 2-amino-5-methylpyridine with various compounds have led to the synthesis of different organic structures, like N,N’-diaroylpyridinium salts and 6H-pyrido[1,2-a]quinazolin-6-ones. These findings are crucial in understanding the structural characteristics of these compounds (Nosova et al., 2004).
Molecular Structure and Antioxidant Activity
- A novel 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one was analyzed, revealing its molecular structure, antioxidant activities, and DNA binding affinity. This compound was found to have significant antioxidant properties and a strong binding affinity to DNA (Yılmaz et al., 2020).
Biodegradation Studies
- The biodegradation of 2-methylpyridine by an Arthrobacter sp. was investigated, revealing its ability to utilize 2-methylpyridine as a primary source of carbon, nitrogen, and energy. This study provides insights into the metabolic pathways of aromatic compounds in bacteria (O’Loughlin et al., 1999).
Tautomerism and Photochemistry
- The photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine was studied, showing how this tautomerism can be controlled by UV irradiation, providing valuable insights into the photochemical properties of pyridine derivatives (Akai et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins are considered potential targets for the development of novel antibacterial agents .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
properties
IUPAC Name |
(2-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-13(15-9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQEGKNSBUINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242487 | |
| Record name | (2-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-21-7 | |
| Record name | (2-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






